4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with methyl and phenyl substituents in the presence of a base and a suitable solvent . The reaction conditions often include elevated temperatures and inert atmosphere to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antitumor agent.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules and its mechanism of action.
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its binding to specific enzymes and proteins. For instance, it binds to DNA gyrase, preventing the enzyme from breaking down bacterial DNA, thereby exhibiting antibacterial activity . Additionally, its interaction with RNA polymerase contributes to its antimycobacterial properties .
Comparison with Similar Compounds
Similar Compounds
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A closely related compound with similar antibacterial properties.
4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine:
7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine: A brominated analog with distinct chemical properties.
Uniqueness
4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro, methyl, and phenyl groups enhances its potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C13H10ClN3 |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-chloro-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3/c1-17-7-10(9-5-3-2-4-6-9)11-12(17)13(14)16-8-15-11/h2-8H,1H3 |
InChI Key |
RNNCLRJNJIRPRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=N2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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